molecular formula C6H3Cl2N3 B2380695 3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1020036-67-2

3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B2380695
CAS RN: 1020036-67-2
M. Wt: 188.01
InChI Key: LFLCRHNYRNXOSU-UHFFFAOYSA-N
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Description

“3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound that belongs to the class of triazolopyridines . Triazolopyridines are nitrogen-containing heterocycles that are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of triazolopyridines often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine” can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions. For instance, they can react with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine” can be determined using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Future Directions

Given the threat of antimalarial drug resistance, there is an increasing need to develop alternative treatments, novel agents, that act via a unique mechanism of action relative to currently used drugs . Therefore, further exploration of “3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine” and its derivatives could be a promising direction for future research.

properties

IUPAC Name

3,7-dichloro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-2-11-5(3-4)9-10-6(11)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLCRHNYRNXOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Cl)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine

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